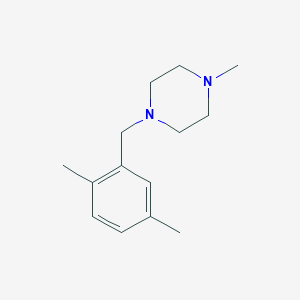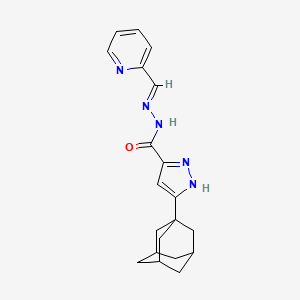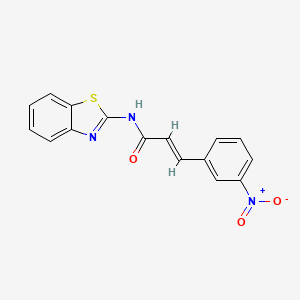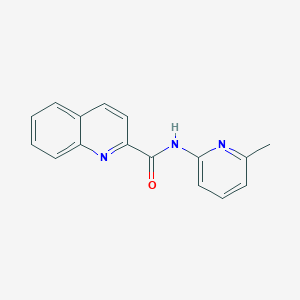
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea, also known as ACPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is not fully understood. However, it has been proposed that N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea acts by inhibiting the activity of various enzymes and signaling pathways. For example, N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has also been found to inhibit the activity of phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide signaling.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to have a wide range of biochemical and physiological effects. Some of the effects of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea include:
1. Inhibition of cell growth and proliferation: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
2. Neuroprotection: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
3. Improved glucose tolerance and insulin sensitivity: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields. However, there are also some limitations to the use of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea in lab experiments. It has been found to have low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is not fully understood, which may limit its use in some areas of research.
未来方向
There are several future directions for research on N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea. Some of these directions include:
1. Development of more potent analogs: Researchers could explore the synthesis of analogs of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea that have improved potency and selectivity for specific targets.
2. Studies on the mechanism of action: Further studies could be conducted to better understand the mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea and its effects on various enzymes and signaling pathways.
3. Clinical trials: Clinical trials could be conducted to explore the potential therapeutic applications of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea in various diseases.
4. Development of new delivery methods: Researchers could explore the development of new delivery methods for N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea is a valuable compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research is needed to better understand the mechanism of action of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea and its potential therapeutic applications in various diseases.
合成方法
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea can be synthesized by reacting 4-acetylphenyl isocyanate with 3-chloroaniline in the presence of a suitable catalyst. This reaction results in the formation of N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea as a white crystalline solid with a melting point of 210-212°C.
科学研究应用
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been studied include:
1. Cancer Research: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
2. Neurodegenerative Diseases: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
3. Diabetes: N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It has been shown to increase glucose uptake in skeletal muscle and adipose tissue.
属性
IUPAC Name |
1-(4-acetylphenyl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)11-5-7-13(8-6-11)17-15(20)18-14-4-2-3-12(16)9-14/h2-9H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWHZOQXRNMTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-N'-(3-chlorophenyl)urea | |
CAS RN |
545353-41-1 |
Source


|
| Record name | N-(4-ACETYLPHENYL)-N'-(3-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)
![(1S*,5R*)-3-[(pyridin-2-ylthio)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640531.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)

![3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[4-(hydroxymethyl)benzyl]acetamide](/img/structure/B5640594.png)
![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)
